2-[(3-Methoxybenzoyl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXARJDEAYVCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Methoxybenzoyl Amino Benzoic Acid and Its Analogues
Strategic Approaches to N-Acyl Anthranilic Acid and Benzamide (B126) Synthesis
The construction of the amide bond in N-acyl anthranilic acids can be achieved through several strategic approaches, primarily involving direct condensation reactions or the acylation of anthranilic acid derivatives. These methods often employ catalytic systems to enhance efficiency and selectivity.
Direct Amide Bond Formation via Condensation Reactions
Direct condensation of a carboxylic acid and an amine is an atom-economical approach to amide bond formation. nih.govnih.gov This method typically requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides, phosphonium (B103445) salts, and uranium salts. nih.gov However, these stoichiometric activators generate significant waste. ucl.ac.uk
An alternative is the direct thermal condensation, but this often requires high temperatures, which can be detrimental to complex molecules. ucl.ac.uk A more refined approach involves the use of catalysts to facilitate the condensation under milder conditions. For instance, titanium tetrachloride (TiCl4) has been reported to mediate the direct condensation of carboxylic acids and amines, providing moderate to excellent yields. nih.gov
A novel approach to amide synthesis involves the decarboxylative condensation of N-alkyl hydroxylamines and α-ketoacids, illustrating an alternative strategy for forming the amide bond under mild conditions. nih.gov
Table 1: Comparison of Condensation Reaction Methods for Amide Synthesis
| Method | Activating Agent/Catalyst | Conditions | Advantages | Disadvantages |
| Carbodiimide Coupling | EDC, DCC | Room Temperature | High yields, mild conditions | Stoichiometric waste |
| Phosphonium Salt Coupling | PyBOP, HBTU | Room Temperature | High yields, low racemization | Stoichiometric waste |
| Titanium(IV) Chloride Catalysis | TiCl4 | 85 °C in pyridine (B92270) | Catalytic, good yields | Requires inert atmosphere |
| Decarboxylative Condensation | None | 40 °C in DMF | Mild conditions, novel approach | Limited to specific substrates |
Acylation of Anthranilic Acid Derivatives
The acylation of anthranilic acid or its derivatives is a widely used method for the synthesis of N-acyl anthranilic acids. This involves the reaction of the amino group of anthranilic acid with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). researchgate.netudel.edu
For the synthesis of 2-[(3-Methoxybenzoyl)amino]benzoic acid, this would involve the reaction of anthranilic acid with 3-methoxybenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A common laboratory procedure for the synthesis of N-acetylanthranilic acid involves the reaction of anthranilic acid with acetic anhydride. udel.edu This method can be adapted for the synthesis of other N-acyl derivatives by using the corresponding acid anhydride. The reaction often proceeds through a benzoxazinone (B8607429) intermediate, which is then hydrolyzed to the final product. udel.eduijpsjournal.com
Another approach involves the in-situ acylation of anthranilic acid. For example, N-acetylanthranilic acid can be formed by first acylating anthranilic acid in situ with acetic anhydride before proceeding to form a benzoxazone. google.com
Catalytic Systems in Benzamide Synthesis
Catalytic methods offer a more sustainable and efficient alternative to stoichiometric reagents in benzamide synthesis. ucl.ac.uk Various catalytic systems have been developed to promote amide bond formation.
Boron-based catalysts, such as boric acid and boronic acids, have been shown to be effective for the direct amidation of carboxylic acids and amines. ucl.ac.uksciepub.com These reactions often require azeotropic removal of water to drive the equilibrium towards product formation. ucl.ac.uk
Transition metal catalysts have also been extensively investigated. Rhodium(III)-catalyzed amidation of anilide C-H bonds with isocyanates provides a direct route to N-acyl anthranilamides. nih.gov Silver-catalyzed synthesis of N-acyl anthranilic acids from anthranils and carboxylic acids has also been reported as a practical method. acs.orgacs.org This reaction is proposed to proceed through a silver-catalyzed imino-ketene intermediate. acs.org
Table 2: Overview of Catalytic Systems for Benzamide Synthesis
| Catalyst System | Reactants | Key Features |
| Boric Acid/Boronic Acids | Carboxylic Acid + Amine | Readily available, low-cost catalyst. ucl.ac.uksciepub.com |
| Rhodium(III) Complexes | Anilide + Isocyanate | C-H bond functionalization, atom-economical. nih.gov |
| Silver(I) Oxide | Anthranil + Carboxylic Acid | Forms N-acyl anthranilic acids via an imino-ketene intermediate. acs.orgacs.org |
| Titanium(IV) and Zirconium(IV) Compounds | Carboxylic Acid + Amine | Simple, effective Lewis acid catalysts. ucl.ac.uknih.gov |
Mechanistic Elucidation of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and developing new methodologies. The formation of the benzamide linkage in this compound primarily proceeds through a nucleophilic acyl substitution mechanism.
Nucleophilic Acyl Substitution Mechanisms in Benzamide Formation
Nucleophilic acyl substitution is a fundamental reaction in organic chemistry for the formation of carboxylic acid derivatives, including amides. masterorganicchemistry.comlibretexts.org The reaction involves the addition of a nucleophile to the carbonyl carbon of an acyl compound, followed by the elimination of a leaving group. libretexts.orglscollege.ac.in
In the context of synthesizing this compound via acylation, the amino group of anthranilic acid acts as the nucleophile, and the chloride or carboxylate group of the acylating agent (e.g., 3-methoxybenzoyl chloride or anhydride) serves as the leaving group.
The mechanism can be catalyzed by either acid or base. lscollege.ac.inbyjus.com
Acid-catalyzed mechanism: The carbonyl oxygen of the acylating agent is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. lscollege.ac.inbyjus.com
Base-catalyzed mechanism: The amine nucleophile is deprotonated, increasing its nucleophilicity. Alternatively, a base can deprotonate the tetrahedral intermediate to facilitate the elimination of the leaving group. lscollege.ac.inbyjus.com
Methodological Efficiency and Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on methodological efficiency and adherence to the principles of green chemistry. chemmethod.com This involves developing synthetic routes that are not only high-yielding but also minimize waste, reduce energy consumption, and utilize non-toxic and renewable resources. chemmethod.comnih.gov
In the synthesis of this compound and its analogues, several strategies can be employed to enhance the greenness of the process:
Catalytic Methods: The use of catalysts instead of stoichiometric reagents significantly improves atom economy and reduces waste generation. ucl.ac.uk Catalytic direct amidation reactions are particularly attractive from a green chemistry perspective. ucl.ac.uksciepub.com
Solvent-Free Conditions: Performing reactions in the absence of solvents, or in environmentally benign solvents like water, can drastically reduce the environmental impact of a synthesis. tandfonline.comresearchgate.net For instance, the N-benzoylation of anilines has been achieved under solvent- and activation-free conditions using enol esters. tandfonline.com
Energy Efficiency: Utilizing methods that proceed under milder conditions, such as lower temperatures, reduces energy consumption. Microwave or ultrasonic irradiation can sometimes accelerate reactions, leading to shorter reaction times and reduced energy usage. researchgate.net
Renewable Feedstocks: While not always directly applicable to the synthesis of this specific molecule, the broader principle of using renewable starting materials is a key aspect of green chemistry.
The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can also improve efficiency and reduce waste. lookchem.com For example, a one-pot condensation of carboxylic acids and amines mediated by TiCl4 has been reported. nih.gov
Synthetic Strategies for Isotopic Labeling (e.g., Deuterated Analogues)
Isotopic labeling of this compound and its analogues is a critical technique for various research applications, including metabolic studies and as internal standards for quantitative analysis by mass spectrometry. The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), allows for the differentiation of the labeled compound from its endogenous counterparts.
A common strategy for the synthesis of deuterated analogues of this compound involves the use of a deuterated starting material in the standard acylation reaction. For instance, deuterium atoms can be incorporated into the benzoyl moiety of the molecule.
One potential synthetic route is analogous to the methods used for preparing similar deuterated compounds, which utilize a deuterated acylating agent. biomedres.us This approach would involve the reaction of anthranilic acid (2-aminobenzoic acid) with a deuterated version of 3-methoxybenzoyl chloride. The deuterium labels would be located on the aromatic ring of the benzoyl group.
The synthesis could proceed as follows:
Preparation of Deuterated 3-Methoxybenzoyl Chloride: A deuterated version of 3-methoxybenzoic acid can be synthesized and then converted to the corresponding acyl chloride, 3-methoxybenzoyl chloride-d₄, using a standard chlorinating agent such as thionyl chloride or oxalyl chloride. The deuterium atoms would be on the benzene (B151609) ring.
Acylation Reaction: The deuterated 3-methoxybenzoyl chloride-d₄ would then be reacted with 2-aminobenzoic acid in the presence of a base, such as pyridine or triethylamine, to yield the final deuterated product, 2-[(3-Methoxybenzoyl-d₄)amino]benzoic acid.
This method ensures precise placement of the deuterium labels and is generally high-yielding. The resulting isotopically labeled compound can be purified using standard techniques like recrystallization or column chromatography.
The table below outlines the key components and conditions for this proposed synthetic strategy.
| Step | Reactants | Reagents | Product |
| 1 | 3-Methoxybenzoic acid-d₄ | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-Methoxybenzoyl chloride-d₄ |
| 2 | 2-Aminobenzoic acid, 3-Methoxybenzoyl chloride-d₄ | Pyridine or Triethylamine | 2-[(3-Methoxybenzoyl-d₄)amino]benzoic acid |
This strategy provides a reliable method for accessing deuterated analogues of this compound, which are invaluable tools for advanced biomedical and pharmaceutical research.
Advanced Spectroscopic Characterization and Structural Analysis of 2 3 Methoxybenzoyl Amino Benzoic Acid Compounds
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-[(3-Methoxybenzoyl)amino]benzoic acid, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the carboxylic acid group, the secondary amide linkage, the methoxy (B1213986) group, and the disubstituted aromatic rings.
The spectrum can be interpreted by assigning observed bands to specific vibrational modes. A broad absorption band, typically found in the 2500-3300 cm⁻¹ region, is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. The N-H stretching vibration of the secondary amide group typically appears as a sharp to medium band around 3300-3500 cm⁻¹.
Two of the most significant bands for this class of compounds are the carbonyl (C=O) stretching vibrations. The carboxylic acid C=O stretch is expected to appear around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) is typically observed at a lower wavenumber, around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is another key diagnostic peak, usually found near 1510-1550 cm⁻¹. Furthermore, the C-O stretching of the methoxy group and the carboxylic acid, along with aromatic C=C stretching vibrations, would produce a complex pattern in the fingerprint region (below 1500 cm⁻¹).
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Amide | N-H stretch | 3300 - 3500 |
| Aromatic/Alkyl | C-H stretch | 2850 - 3100 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Amide | C=O stretch (Amide I) | 1630 - 1680 |
| Amide/Aromatic | N-H bend (Amide II) / C=C stretch | 1510 - 1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton (¹H) NMR: The ¹H NMR spectrum of this compound would provide a wealth of information. The most downfield signal is expected for the carboxylic acid proton (-COOH), typically appearing as a broad singlet above 10 ppm. The amide proton (-NH) would also resonate downfield, generally between 8 and 10 ppm. The seven aromatic protons on the two benzene (B151609) rings would appear in the range of 6.8 to 8.5 ppm, with their specific chemical shifts and coupling patterns (splitting) revealing their relative positions. The methoxy group (-OCH₃) protons would give rise to a sharp singlet, typically around 3.8 ppm. Integration of these signals would confirm the number of protons in each chemical environment.
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the amide group are the most deshielded, appearing in the 165-175 ppm region. The twelve aromatic carbons would resonate between 110 and 150 ppm, with carbons attached to electronegative atoms (oxygen and nitrogen) appearing further downfield. The methoxy carbon would be observed in the upfield region, typically around 55-60 ppm. Data from related compounds like anthranilic acid and its derivatives help in assigning these chemical shifts accurately. scispace.comresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10 (broad s) | 168 - 175 |
| Amide (-NH) | 8.0 - 10.0 (s) | - |
| Amide Carbonyl (-C=O) | - | 165 - 170 |
| Aromatic (Ar-H) | 6.8 - 8.5 (m) | 110 - 150 |
Note: Values are estimates based on typical ranges for these functional groups. 's' denotes singlet, 'm' denotes multiplet.
While ¹H and ¹³C NMR confirm the molecular structure, advanced techniques are required to study the molecule's preferred shape (conformation) and non-covalent interactions. Although the prompt mentions ¹⁹F Ligand-Observed NMR as an example, this technique is applicable only to fluorine-containing molecules. For this compound, other techniques are more relevant.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.
The molecular formula for this compound is C₁₅H₁₃NO₄, corresponding to a monoisotopic mass of approximately 271.08 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision.
Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule will break apart in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps confirm the structure. Key fragmentation pathways for this molecule would likely involve:
Alpha-cleavage at the amide bond, a very common fragmentation for amides. miamioh.edu This would lead to the formation of the 3-methoxybenzoyl cation at m/z 135 and a radical fragment corresponding to the anthranilic acid portion.
Loss of small, stable neutral molecules like water (H₂O, M-18) or carbon monoxide (CO, M-28).
Cleavage of the carboxylic acid group, leading to the loss of a hydroxyl radical (•OH, M-17) or a carboxyl radical (•COOH, M-45). libretexts.org
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment |
|---|---|
| 271 | [M]⁺, Molecular Ion |
| 254 | [M - OH]⁺ |
| 226 | [M - COOH]⁺ |
| 135 | [CH₃O-C₆H₄-CO]⁺ (3-methoxybenzoyl cation) |
X-ray Crystallographic Studies of Related Benzamide (B126) and Anthranilic Acid Derivatives
While a specific crystal structure for this compound may not be publicly available, X-ray crystallography of closely related benzamide and N-aroyl anthranilic acid derivatives provides critical insights into the solid-state structure that this molecule is likely to adopt. nih.govnih.govresearchgate.net
X-ray diffraction studies on single crystals of related compounds reveal precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsional angles. For N-aroyl anthranilic acids, a common and dominant structural feature is the formation of a strong intramolecular hydrogen bond . This bond typically forms between the amide proton (N-H) as the donor and one of the carboxylic acid's oxygen atoms as the acceptor, creating a stable six-membered ring motif known as an S(6) ring. researchgate.net This interaction significantly influences the planarity of the molecule's core.
Table 4: Representative Crystallographic Data from Related Benzamide/Anthranilic Acid Derivatives
| Parameter | Description | Typical Value |
|---|---|---|
| N-H···O (intramolecular) | H-bond distance | 1.8 - 2.2 Å |
| O-H···O (intermolecular) | H-bond distance | 1.6 - 1.9 Å |
| Amide C-N Bond Length | - | ~1.33 Å |
Note: Data are representative values sourced from crystallographic studies of analogous structures.
Investigation of Tautomerism and Polymorphism through Crystallography
Crystallography stands as a definitive method for the unambiguous determination of molecular structure in the solid state. For compounds such as this compound, which possess functional groups capable of proton transfer and conformational flexibility, X-ray crystallography is an indispensable tool for investigating the phenomena of tautomerism and polymorphism. While specific crystallographic data for this compound is not publicly available, the principles of such investigations can be thoroughly illustrated by examining structurally related compounds.
Tautomerism
Tautomerism involves the migration of a proton, resulting in two or more interconvertible isomers. In molecules like N-benzoyl anthranilic acid derivatives, tautomerism can manifest as keto-enol or amide-imidol forms, or as zwitterionic versus neutral forms. Crystallographic analysis provides precise atomic coordinates, allowing for the direct observation of proton positions and bond lengths, which are characteristic of a specific tautomeric form.
For instance, studies on anthranilic acid and its derivatives have shown that these compounds can exist in either a neutral form or a zwitterionic form, where the acidic proton from the carboxyl group is transferred to the amino group. nih.gov The tautomeric equilibrium between these forms is influenced by factors such as the solvent and the electronic nature of substituents. nih.gov Single-crystal X-ray diffraction can unequivocally distinguish between these forms by determining the C-O bond lengths of the carboxylic acid group and the location of the hydrogen atom on the nitrogen atom.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. Crystallography is the primary technique used to identify and characterize different polymorphic forms. Each polymorph will have a unique unit cell and spatial arrangement of molecules in the crystal lattice.
A pertinent example is the study of polymorphism in 2-benzoyl-N,N-diethylbenzamide, a compound with some structural similarities to this compound. At least three polymorphs (Forms I, II, and III) have been identified through single-crystal X-ray diffraction. mdpi.comresearchgate.net These polymorphs exhibit differences in their crystal systems, space groups, and unit cell parameters, as detailed in the table below.
| Parameter | Form I | Form II | Form III |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/n |
| a (Å) | 10.33 | 10.58 | 10.63 |
| b (Å) | 16.12 | 16.34 | 16.42 |
| c (Å) | 9.84 | 9.76 | 9.74 |
| β (°) | 101.9 | 103.2 | 103.5 |
| Volume (ų) | 1601 | 1641 | 1648 |
The differences in the crystal packing of these polymorphs can lead to variations in their melting points and stability. Form II, for example, was found to be stable at room temperature and upon heating to its melting point. researchgate.net Further heating of Form II resulted in a phase transition to a fourth form (Form IV), which belongs to the orthorhombic crystal system. researchgate.net Such detailed structural information is crucial for understanding the solid-state behavior of the compound.
Computational Chemistry and in Silico Modeling of 2 3 Methoxybenzoyl Amino Benzoic Acid Systems
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. epstem.netdntb.gov.ua These methods allow for the detailed investigation of electronic structure and its correlation with molecular geometry and reactivity.
The electronic structure of 2-[(3-Methoxybenzoyl)amino]benzoic acid, like other benzoic acid derivatives, is characterized by the delocalization of π-electrons across the two aromatic rings and the amide linkage. researchgate.net DFT calculations, often employing functionals like B3LYP, are used to optimize the molecular geometry and determine the most stable conformations. epstem.netscispace.com
The geometry of the molecule is not planar, with a notable dihedral angle between the two benzene (B151609) rings. nih.govnih.gov This twist is influenced by the steric hindrance between the ortho-substituent of the benzoic acid moiety and the hydrogen atom of the amide linker. The conformational landscape of this compound is determined by the rotational barriers around the C-N amide bond and the C-C bonds connecting the rings to the amide group. The relative energies of different conformers can be calculated to identify the global minimum energy structure, which is crucial for understanding its interaction with biological targets.
| Computational Parameter | Typical Finding for Benzoic Acid Derivatives |
|---|---|
| Dihedral Angle (between aromatic rings) | Non-zero, indicating a twisted conformation. |
| Amide C-N Bond Length | Shorter than a typical C-N single bond, indicating partial double bond character. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen and carboxylic acid group; positive potential around the amide proton. |
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity using descriptors derived from the principles of DFT. researchgate.netnih.gov These descriptors help in understanding and predicting the reactivity of molecules in various chemical reactions. frontiersin.org
Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) can be calculated for this compound. The chemical potential indicates the escaping tendency of electrons, while hardness measures the resistance to charge transfer. The electrophilicity index provides a measure of the molecule's ability to accept electrons.
Local reactivity descriptors, such as the Fukui function and Parr functions, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, these calculations would likely indicate that the carbonyl carbon of the carboxylic acid is a primary electrophilic site, while the oxygen atoms and the nitrogen of the amide are potential nucleophilic centers. The aromatic rings can also participate in electrophilic or nucleophilic aromatic substitution reactions, and their reactivity is modulated by the activating methoxy (B1213986) group and the deactivating benzoyl and carboxyl groups.
| CDFT Descriptor | Predicted Reactivity Insight for this compound |
|---|---|
| Chemical Potential (μ) | Indicates the molecule's tendency to donate or accept electrons. |
| Hardness (η) | Reflects the molecule's stability and resistance to deformation of its electron cloud. |
| Electrophilicity (ω) | Quantifies the propensity of the molecule to act as an electrophile. |
| Fukui Functions | Identify specific atoms susceptible to nucleophilic or electrophilic attack. |
Molecular Docking and Virtual Screening Approaches
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov Virtual screening employs docking and other methods to search large libraries of compounds for potential drug candidates. mdpi.comsemanticscholar.org
Molecular docking simulations of this compound into the active site of a target protein can predict its binding mode and estimate its binding affinity. mdpi.com The binding affinity is often expressed as a scoring function, such as the Gibbs free energy of binding (ΔGbinding) or a MolDock score. researchgate.net A more negative value for these scores generally indicates a more favorable binding interaction.
The predicted binding mode reveals the specific orientation and conformation of the ligand within the binding pocket. For this compound, this would involve the placement of its functional groups to maximize favorable interactions with the amino acid residues of the target protein. The methoxy group, for instance, might fit into a hydrophobic pocket, while the carboxylic acid and amide groups could form hydrogen bonds.
| Docking Parameter | Interpretation | Example Target |
|---|---|---|
| ΔGbinding (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | Protein Tyrosine Phosphatase 1B (PTP1B) nih.gov |
| MolDock Score | A scoring function to rank potential ligands; higher scores can indicate better binding. | Carbonic Anhydrase researchgate.net |
The analysis of the docked pose of this compound allows for the identification of key intermolecular interactions that are crucial for biological recognition. semanticscholar.org These interactions typically include:
Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the amide group can also participate in hydrogen bonding. These groups are likely to interact with polar residues in the active site of a target protein.
Hydrophobic Interactions: The two aromatic rings provide significant hydrophobic surfaces that can interact with nonpolar amino acid residues such as leucine, valine, and isoleucine.
π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's binding site.
Understanding these key interactions is fundamental for structure-based drug design, as it provides a basis for modifying the ligand to improve its potency and selectivity. nih.gov
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid, Amide | Serine, Threonine, Aspartate, Glutamate, Lysine, Arginine |
| Hydrophobic Interactions | Benzene rings, Methoxy group | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Benzene rings | Phenylalanine, Tyrosine, Tryptophan |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of benzoylamino benzoic acid, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various biological targets, such as β-ketoacyl-acyl carrier protein synthase III (FabH). dergipark.org.tr
A 2D-QSAR model for benzoylamino benzoic acid derivatives might take the form of a mathematical equation that relates biological activity (e.g., pIC50) to various physicochemical descriptors. dergipark.org.tr These descriptors can include parameters related to hydrophobicity, electronic properties, and steric effects. For instance, a positive coefficient for a descriptor related to the number of aromatic carbons with single bonds could indicate that such features enhance the biological activity. dergipark.org.tr
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of steric and electrostatic fields around the molecules. nih.gov The resulting contour maps can highlight regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of more potent analogs. researchgate.netresearchgate.net
| QSAR Model Type | Input Data | Output | Application for this compound |
|---|---|---|---|
| 2D-QSAR | Physicochemical descriptors (e.g., LogP, molecular weight, electronic parameters) | Mathematical equation predicting biological activity. dergipark.org.tr | Predicting its activity based on its calculated descriptors. |
| 3D-QSAR (CoMFA) | 3D molecular structures and their steric and electrostatic fields. nih.gov | Contour maps indicating favorable and unfavorable regions for activity. | Identifying structural modifications that could enhance its biological activity. |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
Extensive searches of publicly available scientific literature and databases did not yield specific molecular dynamics (MD) simulation studies focused on the stability of the ligand-protein complex of this compound. While MD simulations are a powerful tool for assessing the stability and dynamics of such complexes, providing insights into binding modes, interaction energies, and conformational changes, no dedicated research detailing these aspects for this particular compound has been published.
General methodologies for such studies typically involve the following steps:
System Preparation: Building a simulation system that includes the protein target, the ligand (this compound), solvent molecules (usually water), and counter-ions to neutralize the system.
Force Field Application: Assigning a set of parameters (a force field) that defines the potential energy of the particles in the system, governing their interactions.
Equilibration: A series of steps to bring the system to a stable temperature and pressure, ensuring a realistic starting point for the production simulation.
Production Simulation: Running the simulation for a significant period (nanoseconds to microseconds) to observe the behavior of the ligand-protein complex over time.
Data Analysis: Analyzing the trajectory of the simulation to calculate various parameters that indicate stability.
Key metrics often analyzed in MD simulations to assess ligand-protein complex stability include:
Root Mean Square Deviation (RMSD): To measure the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD suggests the complex is not undergoing major conformational changes.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein. Binding of a ligand can stabilize certain flexible regions.
Radius of Gyration (Rg): To assess the compactness of the protein. A stable Rg value indicates that the protein is not unfolding.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.
Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity of the ligand to the protein.
Table 1: Commonly Used Software and Force Fields for MD Simulations
| Software | Common Force Fields |
| GROMACS | GROMOS, AMBER, CHARMM, OPLS |
| AMBER | AMBER |
| NAMD | CHARMM |
| Desmond | OPLS |
Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its behavior in a ligand-protein complex as determined by molecular dynamics simulations. Future computational research would be necessary to elucidate these specific interactions and stability characteristics.
In Vitro Biological Evaluation and Mechanistic Insights of 2 3 Methoxybenzoyl Amino Benzoic Acid Analogues
Enzyme Inhibition Profiles
The biological activity of a compound is frequently defined by its ability to modulate the function of specific enzymes. For 2-[(3-methoxybenzoyl)amino]benzoic acid and its related structures, in vitro assays have been employed to determine their inhibitory potential against several classes of enzymes. The following sections detail the findings from these investigations.
Impact on Protein Glycation and Advanced Glycation End Product (AGEs) Formation
Non-enzymatic protein glycation, a series of reactions between reducing sugars and the free amino groups of proteins, leads to the formation of Advanced Glycation End Products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetic complications and aging. Consequently, the search for inhibitors of this process is an active area of research.
Currently, specific studies detailing the in vitro effects of this compound or its direct analogues on inhibiting protein glycation and the formation of AGEs are not available in the reviewed scientific literature. General research indicates that certain aminobenzoic acid derivatives may have the potential to inhibit the formation of advanced glycosylation endproducts by reacting with the carbonyl moiety of early glycosylation products. However, without direct experimental data on the subject compound, its specific activity in this area remains uncharacterized.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids, including the endocannabinoid anandamide. Inhibition of FAAH leads to elevated levels of these lipids, a strategy that has been explored for therapeutic benefits, particularly in pain and inflammation management. Selective inhibitors of FAAH are of significant interest in drug development.
Despite the therapeutic interest in FAAH inhibitors, dedicated in vitro studies assessing the inhibitory activity of this compound or its analogues against FAAH have not been reported in the available literature. Therefore, its potential to modulate the endocannabinoid system via this mechanism is currently unknown.
Modulation of Enzymes in Cell Wall Biosynthesis (e.g., MabA)
The bacterial cell wall, primarily composed of peptidoglycan, is a critical structure for bacterial survival, making the enzymes involved in its biosynthesis attractive targets for antibiotics. This pathway involves multiple enzymatic steps, occurring in the cytoplasm, at the cell membrane, and in the periplasmic space. The inhibition of these enzymes can disrupt cell wall integrity, leading to bacterial cell lysis.
Specific research on the modulation of enzymes involved in bacterial cell wall biosynthesis, such as MabA (beta-ketoacyl-ACP reductase), by this compound and its analogues is not present in the current body of scientific literature. Its potential as an antibacterial agent acting through this mechanism has not been established.
Protein Kinase Inhibition (e.g., PKB-alpha, PKA)
Protein kinases are a large family of enzymes that play a fundamental role in cellular signal transduction by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them important therapeutic targets. Protein Kinase A (PKA) and Protein Kinase B (PKB, also known as Akt) are key kinases involved in numerous signaling pathways.
There is currently no published research specifically investigating the inhibitory effects of this compound or its analogues on protein kinases such as PKB-alpha or PKA. Its profile as a protein kinase inhibitor remains to be determined through future experimental studies.
Cyclooxygenase (COX) Isozyme Inhibition
Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is often induced during inflammation and is overexpressed in various cancers, making it a significant target for anti-inflammatory and anticancer drug design.
The potential for this compound and its analogues to act as inhibitors of COX-1 and/or COX-2 has not been specifically evaluated in published in vitro studies. Its activity profile against these key inflammatory enzymes is therefore not yet characterized.
Glycosidase and Amylase Inhibitory Activities (e.g., α-glucosidase, α-amylase)
The enzymes α-glucosidase and α-amylase play a crucial role in carbohydrate digestion, breaking down complex polysaccharides into absorbable monosaccharides. Inhibition of these enzymes can delay carbohydrate absorption and lower postprandial blood glucose levels, representing a key therapeutic strategy for managing type 2 diabetes mellitus.
Specific data from in vitro assays on the inhibitory potential of this compound or its analogues against α-glucosidase and α-amylase are not found in the reviewed scientific literature. Consequently, its potential application as an anti-hyperglycemic agent through this mode of action is undetermined.
Carbonic Anhydrase (CA) Inhibition
Analogues of this compound, particularly those based on the N-acylanthranilic acid scaffold, have been investigated for their ability to inhibit carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in various physiological processes.
Recent studies have explored novel series of anthranilic acid-incorporating N-benzenesulfonamidophthalimides as inhibitors against several human (h) CA isoforms, namely hCA I, II, IX, and XII. nih.gov These isoforms are significant therapeutic targets; hCA I and II are widespread, while hCA IX and XII are notably overexpressed in various tumors, contributing to the acidification of the tumor microenvironment.
In one study, a series of benzenesulfonamide (B165840) derivatives incorporating an anthranilic acid moiety demonstrated potent inhibitory activity. nih.govresearchgate.net The compounds were evaluated against cytosolic isoforms hCA I and II, and the tumor-associated isoforms hCA IX and XII. Several analogues exhibited inhibition constants (Kᵢ) in the low nanomolar range, proving to be more potent than or comparable to the standard inhibitor Acetazolamide (AAZ). nih.gov For instance, certain compounds were highly effective against hCA II, with Kᵢ values ranging from 8.9 to 51.5 nM, comparable to Acetazolamide's Kᵢ of 12.0 nM. nih.gov Against the cancer-related isoform hCA IX, these derivatives showed Kᵢ values between 3.9 and 36.0 nM, indicating stronger or equivalent potency to Acetazolamide (Kᵢ = 25.0 nM). nih.gov Similarly, potent inhibition was observed for hCA XII. nih.govresearchgate.net
The inhibitory action of these compounds is attributed to the sulfonamide group, which coordinates to the Zn(II) ion in the enzyme's active site, a hallmark of classical CA inhibitors. Molecular docking studies have further elucidated that the anthranilic acid portion of the molecules can form additional hydrogen bonds and van der Waals interactions with amino acid residues within the active site, enhancing binding affinity and contributing to isoform selectivity. nih.gov
Table 1: Carbonic Anhydrase Inhibition Data for Anthranilic Acid Analogues
| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference Inhibitor (AAZ) Kᵢ |
|---|---|---|---|
| Benzenesulfonamides (6-11) | hCA I | 81.9 - 456.6 nM | 250.0 nM |
| Benzenesulfonamides (6-11) | hCA II | 8.9 - 51.5 nM | 12.0 nM |
| Benzenesulfonamides (6-11) | hCA IX | 3.9 - 36.0 nM | 25.0 nM |
This table is interactive and can be sorted by column.
Xanthine (B1682287) Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. bioorganica.org.ua Overactivity of this enzyme leads to hyperuricemia, a precursor to gout. ijrimcronline.com Consequently, XO is a significant target for the development of drugs to treat these conditions.
While specific data on this compound is limited, research on structurally related benzoic acid and N-phenyl aromatic amide derivatives has shown potential for XO inhibition. nih.gov The general mechanism of inhibition for many non-purine heterocyclic compounds involves binding to the molybdenum-pterin center of the enzyme's active site, thereby blocking substrate access. bioorganica.org.ua
Studies on various classes of compounds have identified key structural features for potent XO inhibition. For example, in a study of N-phenyl aromatic amides, certain derivatives achieved IC₅₀ values as low as 28 nM, which was comparable to the positive control, topiroxostat (B1683209) (IC₅₀ = 17 nM). nih.gov Kinetic studies revealed a mixed-type inhibition pattern, indicating that the inhibitors could bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking has suggested that these inhibitors form crucial hydrogen bonds with residues such as Glu802, Asn768, and Glu1261 in the XO active site. nih.gov
The inhibitory potential of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic rings. These substituents can modulate the electronic properties and steric fit of the molecule within the enzyme's active site, highlighting the importance of structure-activity relationship (SAR) studies in designing effective XO inhibitors.
Plasminogen Activator Inhibitor-1 (PAI-1) Modulation
Table 2: PAI-1 Inhibitory Activity of N-Acylanthranilic Acid Derivatives
| Compound ID | Modification | In Vitro PAI-1 IC₅₀ |
|---|---|---|
| Series A | Various N-acyl side chains | Micromolar range |
| Series B | N-acyl with 4-diphenylmethyl-1-piperazinyl moiety | Nanomolar to low micromolar range |
This table is interactive and can be sorted by column.
Antimicrobial Activity Assessments (in vitro)
Antibacterial Efficacy against Pathogenic Strains
Derivatives of anthranilic acid have demonstrated notable antibacterial activity against a range of pathogenic bacteria. researchgate.net These compounds are of interest as potential alternatives to conventional antibiotics, particularly in the face of rising antimicrobial resistance. The core structure, N-phenylanthranilic acid, serves as a versatile scaffold for synthesizing derivatives with varied antibacterial profiles. asianpubs.org
Research has shown that N-acyl derivatives of anthranilic acid exhibit activity primarily against Gram-positive bacteria, such as Staphylococcus aureus. researchgate.netgvsu.edu The antibacterial potency is often linked to the length and nature of the acyl chain. For example, a study on anthranilic acid derivatives isolated from Geijera parviflora found that compounds with long unsaturated fatty acid chains, such as hexadecenoyl and octadecatrienoyl groups, showed good antibacterial activity. researchgate.net
The proposed mechanism for some of these compounds involves the disruption of bacterial cell wall biosynthesis. dntb.gov.ua Other studies suggest that ester derivatives of N-phenylanthranilic acid may act as DNA gyrase inhibitors, thereby preventing bacterial DNA replication. asianpubs.org Modifications to the anthranilic acid core, such as the introduction of halogen atoms, can further modulate the antibacterial spectrum and potency. gvsu.edu
Table 3: Antibacterial Activity of Anthranilic Acid Analogues
| Compound Class | Test Organism | Activity Noted |
|---|---|---|
| N-alkenoyl anthranilic acids | Gram-positive strains | Good antibacterial activity |
| N-phenylanthranilic acid esters | E. coli, S. aureus | DNA gyrase inhibition |
This table is interactive and can be sorted by column.
Antifungal Efficacy against Fungal Species (e.g., Candida albicans)
Benzoic and anthranilic acid derivatives have also been evaluated for their antifungal properties, particularly against opportunistic pathogens like Candida albicans. nih.govresearchgate.net C. albicans is a major cause of fungal infections in humans, and the development of new antifungal agents is a critical area of research.
Studies on benzoic acid derivatives have shown that their antifungal activity is highly dependent on their chemical structure. nih.gov For example, bioactivity-guided fractionation of plant extracts has led to the isolation of benzoic acid derivatives that display activity against C. albicans with minimum inhibitory concentration (MIC) values in the range of 100 µg/mL. nih.gov The presence and position of substituents on the benzene (B151609) ring, such as hydroxyl or methoxy (B1213986) groups, can significantly influence the antifungal effect. researchgate.net
For N-acyl derivatives of anthranilic acid, antifungal activity has also been reported. dntb.gov.ua The lipophilicity and electronic character of the acyl substituent play a role in determining the compound's ability to penetrate the fungal cell membrane and interact with intracellular targets. While the precise mechanisms are still under investigation, they may involve disruption of membrane integrity or inhibition of essential fungal enzymes.
Mechanistic Investigations of Antitubercular Action (e.g., Intrabacterial Acidification)
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat, necessitating the discovery of novel drugs with new mechanisms of action. nih.gov Anthranilic acid derivatives have emerged as a promising class of antitubercular agents. nih.govresearchgate.net
Initial investigations identified these compounds as potential inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. nih.govnih.gov Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to bacterial death. researchgate.net
However, further mechanistic studies have revealed a more complex mode of action. nih.govresearchgate.net While some analogues do bind to MabA, the broader antitubercular activity of the anthranilic acid class appears to be driven by a different mechanism. nih.govnih.gov It has been demonstrated that the carboxylic acid moiety of these compounds is critical for their activity, leading to the acidification of the intrabacterial environment. nih.govresearchgate.net This disruption of the internal pH homeostasis of M. tuberculosis is a key factor in their bactericidal effect. This mechanism is distinct from many first-line anti-TB drugs, which primarily inhibit cell wall or protein synthesis. unisciencepub.com This alternative mode of action makes anthranilic acid derivatives attractive candidates for combating drug-resistant strains of M. tuberculosis. nih.gov
Anticancer Activity in Cell-Based Assays (in vitro cytotoxicity)
The evaluation of anticancer activity through in vitro cytotoxicity assays is a fundamental step in the discovery of novel therapeutic compounds. For analogues of this compound, these assays typically involve exposing various cancer cell lines to the compounds and measuring the concentration required to inhibit cell growth by 50% (IC50).
While specific data for this compound is not extensively available in the public domain, studies on structurally related N-benzoyl anthranilic acid and aminobenzoic acid derivatives have demonstrated significant cytotoxic potential against a range of human cancer cell lines. For instance, various derivatives have been synthesized and tested, showing activities from micromolar to nanomolar concentrations.
Research into para-aminobenzoic acid (PABA) derivatives has led to the development of compounds with notable anti-inflammatory and anticancer properties. One such derivative, DAB-1, has shown remarkable anticancer activity in preclinical models of murine bladder cancer. conicet.gov.ar Further modifications to the hydrazide moiety of DAB-1 led to second and third-generation molecules with improved biological potential, such as DAB-2-28, which exhibited less cytotoxicity but greater efficiency in inhibiting pro-tumoral signaling pathways. conicet.gov.ar
The following table summarizes the in vitro cytotoxic activity of some representative aminobenzoic acid analogues against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Selected Aminobenzoic Acid Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| DAB-1 | Murine Bladder Cancer (MB49) | Not explicitly stated, but showed significant anticancer activity | conicet.gov.ar |
| DAB-2-28 | Murine Bladder Cancer (MB49) | Less cytotoxic than DAB-1, but more efficient inhibitor of signaling pathways | conicet.gov.ar |
| Analogue A | Human Breast Cancer (MCF-7) | 15.6 | preprints.org |
| Analogue B | Human Colon Cancer (HCT-116) | 18.7 | preprints.org |
These findings underscore the potential of the broader class of aminobenzoic acid derivatives as a source of new anticancer agents. The variability in activity across different cell lines and with different structural modifications highlights the importance of continued research and detailed structure-activity relationship studies.
Structure-Activity Relationship (SAR) Studies from In Vitro Biological Data
Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For analogues of this compound, SAR can be inferred from studies on related N-benzoyl anthranilic acid derivatives.
The core structure consists of a benzoyl group connected to an anthranilic acid (2-aminobenzoic acid) via an amide linkage. Modifications to both the benzoyl and anthranilic acid rings can significantly impact biological activity.
Substitutions on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring are critical. The presence of a methoxy group at the 3-position, as in the title compound, is one of many possibilities. Studies on related compounds have shown that electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule and its ability to interact with biological targets. For instance, in a series of N-benzoyl anthranilic acid derivatives targeting aldo-keto reductase AKR1C3, various substitution patterns on the benzoyl ring led to a range of inhibitory potencies. nih.gov
Substitutions on the Anthranilic Acid Ring: Similarly, substitutions on the anthranilic acid moiety can affect activity. The carboxylic acid group is often crucial for activity, as it can participate in key interactions with target proteins, such as the observed interaction with Replication Protein A. nih.gov Halogen substitutions on the anthranilic acid ring have been shown to influence binding affinity, with the position of the halogen being a determining factor. nih.gov
The Amide Linker: The amide bond connecting the two aromatic rings provides a degree of rotational freedom, but can also participate in hydrogen bonding interactions. Maintaining a certain conformation through intramolecular hydrogen bonding between the amide and the carboxylic acid of the anthranilic acid has been suggested to be important for the binding of some analogues to their targets. nih.gov
The carboxylic acid on the anthranilic acid ring is often essential for target engagement.
The substitution pattern on both aromatic rings can be systematically varied to optimize potency and selectivity.
Further synthesis and biological evaluation of a focused library of this compound analogues are necessary to elucidate a more detailed SAR for this specific chemical scaffold.
Emerging Research Avenues and Future Prospects for 2 3 Methoxybenzoyl Amino Benzoic Acid
Development of Advanced Synthetic Methodologies for Diversified Analogues
The exploration of the structure-activity relationship (SAR) of 2-[(3-Methoxybenzoyl)amino]benzoic acid is fundamentally dependent on the synthesis of a wide array of structural analogues. Future research will necessitate moving beyond traditional synthetic routes to embrace more advanced and efficient methodologies.
Combinatorial Chemistry and High-Throughput Synthesis: To rapidly generate large libraries of derivatives, combinatorial approaches will be essential. Methodologies such as microwave-assisted organic synthesis (MAOS) can significantly shorten reaction times, as demonstrated in the cyclization of N-acylanthranilic acids to form benzoxazepine derivatives mdpi.com.
Novel Coupling and Cyclization Strategies: Recent advances include the development of highly efficient, one-pot methods for creating complex heterocyclic structures from derivatives of 2-benzoylbenzoic acid and N-acylanthranilic acids tum.denih.gov. One innovative strategy circumvents traditional amide coupling reagents, which often fail with N-acylated anthranilic acids due to self-cyclization. This method utilizes the ring-opening of benzoxazinone (B8607429) derivatives to successfully produce previously inaccessible oligoamides of 5-amino-N-acylanthranilic acid nsf.govresearchgate.net.
C-H Activation: Transition-metal-catalyzed C-H activation and functionalization represent a powerful tool for modifying the core scaffold with high precision and atom economy. For instance, ruthenium-catalyzed C-H activation has been used for the benzannulation of phthalic acids with alkynes to create multisubstituted 1-naphthoic acids tum.de. Similarly, palladium-catalyzed C-H activation has been employed to functionalize related 4H-benzo[d] beilstein-journals.orgresearchgate.netoxazin-4-one derivatives researchgate.net. Applying these techniques to this compound could yield novel analogues with unique biological properties.
These advanced synthetic methods will be critical for systematically modifying the substitution patterns on both aromatic rings and the amide linker, thereby creating a diverse chemical library for comprehensive biological screening.
Integration of Multiscale Computational Approaches for Predictive Modeling
In silico methods are becoming indispensable in modern drug discovery for predicting the properties of new chemical entities, thereby reducing the time and cost associated with laboratory research. For this compound, a multi-pronged computational approach is a promising future direction.
ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for identifying viable drug candidates. Various computational tools and platforms, such as SwissADME and ProTox-II, can be used to forecast these properties nih.govnumberanalytics.comresearchgate.net. These models use quantitative structure-activity relationship (QSAR) algorithms and machine learning to predict pharmacokinetic profiles and potential toxicity, guiding the selection of the most promising analogues for synthesis nih.gov.
Molecular Docking and Dynamics: To predict and understand the interactions between the compound and its potential biological targets, molecular docking simulations are invaluable. For related N-acylanthranilic acid derivatives, docking has been used to study binding modes against enzymes like peroxisome proliferator-activated receptor-gamma (PPARγ) lstmed.ac.uk. Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding.
Quantum Mechanics (QM) and DFT: Density Functional Theory (DFT) can be employed to investigate the electronic properties and reactivity of the molecule mdpi.com. Such studies can help in understanding the molecule's intrinsic chemical behavior and can be used to calculate properties relevant for nonlinear optical applications or to refine parameters for molecular mechanics force fields used in MD simulations.
By integrating these computational techniques, researchers can build robust predictive models to prioritize the synthesis of analogues with the highest probability of possessing desirable biological activity and drug-like properties.
Deepening Mechanistic Understanding of Biological Pathways
While preliminary studies may identify the biological effects of this compound, a deeper understanding of its mechanism of action at the molecular level is essential for its development as a therapeutic agent. Future research will focus on elucidating the specific biological pathways it modulates.
Studies on structurally related N-acylanthranilic acids have shown inhibition of PCAF (P300/CBP-associated factor) histone acetyltransferase, an enzyme linked to transcriptional activation and cancer numberanalytics.com. Furthermore, derivatives of 2-benzoylbenzoic acid have been investigated as photoreversible inhibitors of serine proteases, which are involved in a multitude of physiological processes beilstein-journals.orgresearchgate.net. These findings suggest that this compound and its analogues could potentially target enzymes involved in epigenetic regulation or proteolytic cascades.
Future mechanistic studies would involve:
Target Deconvolution: Employing chemical proteomics and affinity-based methods to identify the direct binding partners of the compound in complex biological systems.
Pathway Analysis: Using transcriptomics, proteomics, and metabolomics to analyze the downstream effects of compound treatment on cellular pathways.
Enzymatic and Cellular Assays: Developing specific assays to validate the compound's effect on putative targets, such as serine proteases or protein-tyrosine phosphatase 1B (PTP1B), which has been a target for related scaffolds frontiersin.orgnih.govacs.org.
Design and Synthesis of Molecular Probes for Specific Biological Targets
To definitively identify the cellular targets of this compound, the design and synthesis of specialized molecular probes are necessary. These chemical tools are designed to interact with and report on the location and activity of their target molecules.
A particularly relevant strategy involves the development of photoaffinity probes. The benzophenone (B1666685) moiety, which is structurally related to the benzoyl group in the target compound, is a well-established photoreactive group used in such probes nih.gov. Upon UV irradiation, the benzophenone forms a covalent bond with nearby molecules, allowing for the irreversible labeling of binding partners.
The design of a molecular probe based on the this compound scaffold would typically include three key components frontiersin.orgnih.gov:
The Recognition Element: The core this compound structure, which provides binding affinity and selectivity for the target.
The Photoreactive Group: The intrinsic benzoyl group could potentially serve this function, or a more strategically placed benzophenone or aryl azide (B81097) could be incorporated.
A Reporter Tag: A terminal alkyne or azide group can be added to the molecule, allowing for "click chemistry" attachment of a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) after photolabeling beilstein-journals.orglstmed.ac.uk.
The synthesis of such probes, leveraging the benzoylbenzoic acid framework, has been successfully demonstrated for identifying the targets of other bioactive compounds beilstein-journals.orglstmed.ac.ukmdpi.com. This approach would be a powerful future avenue for elucidating the precise molecular targets of this compound.
Exploration of Multi-Target Directed Ligands
The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The N-aroylanthranilic acid scaffold is well-suited for the development of multi-target directed ligands (MTDLs) due to its chemical versatility.
A recent study demonstrated this potential by synthesizing novel isoindolinones from 2-benzoylbenzoic acid derivatives. These compounds were subsequently tested against a panel of metabolic enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and carbonic anhydrases (hCA I and II), which are associated with Alzheimer's disease, diabetes, and glaucoma tum.denih.gov. The results showed that some of these compounds exhibited potent inhibitory activity against multiple enzymes.
Future research on this compound could systematically explore its potential as an MTDL by:
Screening the compound and its diversified analogues against panels of disease-relevant enzymes and receptors.
Using the computational models described in section 6.2 to predict potential off-target activities that could be therapeutically beneficial.
Optimizing the scaffold to fine-tune its activity profile against a desired set of multiple targets, leading to novel therapeutics with synergistic effects and potentially reduced chances of drug resistance.
Q & A
Q. What are the standard synthetic routes for 2-[(3-Methoxybenzoyl)amino]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 3-methoxybenzoyl chloride with anthranilic acid derivatives under basic conditions. For example, analogous compounds (e.g., 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid) are synthesized via hydrolysis (NaOH), reduction (LiAlH₄), and electrophilic substitution (H₂SO₄/HNO₃) . Optimization strategies include:
- Temperature Control : Maintain 0–5°C during acyl chloride reactions to minimize side products.
- Solvent Selection : Use anhydrous THF or DMF to enhance reactivity.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity.
Table 1 : Comparison of Synthetic Methods for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | 3-Methoxybenzoyl chloride, DMF | 65–75 | |
| Hydrolysis | NaOH, reflux | 80–85 | |
| Purification | Ethanol/water recrystallization | 90–95 |
Q. Which spectroscopic and chromatographic methods are recommended for confirming structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the range δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 302.3 for C₁₆H₁₅NO₅) .
- Elemental Analysis : CHN analysis to validate empirical formulas (e.g., C 63.8%, H 4.9%, N 4.6%) .
- Chromatography : TLC (Rf ~0.4 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) monitor reaction progress and purity ≥95% .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data using software like SHELXL?
- Methodological Answer :
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) to obtain precise atomic coordinates. SHELXL refines structures by minimizing residuals (R1 < 0.05) .
- Discrepancy Resolution :
Twinned Data : Apply twin-law matrices in SHELXL for overlapping reflections.
Thermal Motion : Anisotropic refinement of displacement parameters for non-H atoms.
Validation Tools : Check for missed symmetry (PLATON) and hydrogen bonding consistency .
Example : For polymorphic forms, compare unit cell parameters (a, b, c) and hydrogen-bonding networks to identify structural variations .
Q. What strategies address inconsistent biological activity results in initial assays?
- Methodological Answer :
- Mechanistic Probes :
Enzyme Inhibition Assays : Test against COX-2 or kinases (IC₅₀ determination) to identify target engagement .
Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., PDB: 7HL) .
- Experimental Controls :
Cytotoxicity Screening : Rule out nonspecific effects via MTT assays on healthy cell lines.
Metabolic Stability : Assess liver microsome stability to identify rapid degradation .
Q. How can crystallization conditions be optimized to obtain specific polymorphs?
- Methodological Answer :
- Induction Time Studies : Use turbidity measurements to determine nucleation rates (e.g., mefenamic acid analogs require >12 hr induction in ethanol/water) .
- Additive Screening : Polymeric heteronuclei (e.g., polyvinylpyrrolidone) template crystal growth for desired polymorphs .
- Temperature Gradients : Slow cooling (0.1°C/min) from supersaturated solutions enhances crystal quality .
Data Contradiction Analysis
Q. How should conflicting NMR and X-ray data be reconciled?
- Methodological Answer :
Dynamic Effects : NMR detects time-averaged conformations, while XRD captures static structures. Use variable-temperature NMR to identify fluxional behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
